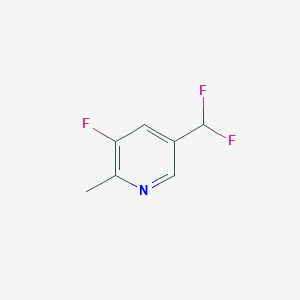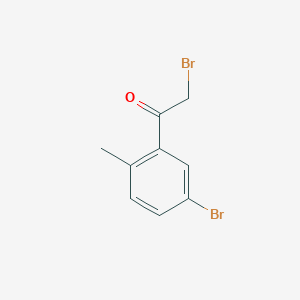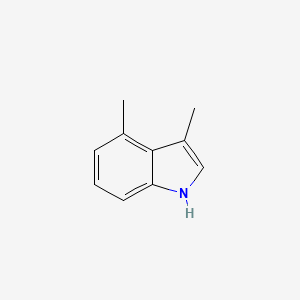
5-(Difluoromethyl)-3-fluoro-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability. The difluoromethyl group, in particular, is known for its ability to interact with targeting enzymes through hydrogen bonding, making it a valuable bioisostere of alcohol, thiol, and amine moieties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine can be achieved through various synthetic routes. One common method involves the direct C-H difluoromethylation of pyridines using difluoromethylation reagents. This process can be catalyzed by metals such as copper or silver, and the reaction conditions typically involve the use of difluorocarbene precursors .
Industrial Production Methods
In industrial settings, the production of difluoromethylated pyridines often involves metal-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency and ability to introduce difluoromethyl groups into existing pyridine frameworks without the need for pre-installed functional groups .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, methyl-substituted pyridines, and various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with enzymes and receptors through hydrogen bonding. The difluoromethyl group can serve as a bioisostere, mimicking the behavior of alcohol, thiol, and amine groups. This interaction can modulate the biological activity of the compound, enhancing its efficacy as an enzyme inhibitor or receptor modulator .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Difluoromethyl-2-methylpyridine
- 3-Fluoro-2-methylpyridine
- 5-Difluoromethyl-3-fluoropyridine
Uniqueness
5-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both difluoromethyl and fluoro groups on the pyridine ring. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6F3N |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-6(8)2-5(3-11-4)7(9)10/h2-3,7H,1H3 |
Clave InChI |
ARSWOPMDSYZKQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid](/img/structure/B13677784.png)


![5-tert-Butyl 2-methyl 5-azaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13677790.png)





![Ethyl 3-[2-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13677842.png)
![1-(5H-Pyrrolo[2,3-b]pyrazin-2-yl)ethanone](/img/structure/B13677850.png)
![2-(3,4-Dimethoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677854.png)


